3-Cyclopropoxy-2-ethyl-N-methylaniline
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Overview
Description
3-Cyclopropoxy-2-ethyl-N-methylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-N-methylaniline can be achieved through several methods. One common approach involves the hydroalkylation of nitrobenzene with methanol in the presence of oxide catalysts. This reaction is typically conducted at a temperature of 250°C, with a methanol to nitrobenzene molar ratio of 3 to 4, and a hydrogen to nitrobenzene molar ratio of 3 to 6 . The use of alumina modified with copper and chromium compounds as catalysts enhances the selectivity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods utilize high temperatures and pressures to achieve efficient conversion rates. The use of advanced catalytic systems and continuous flow reactors further optimizes the production process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic ring can participate in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but lacking the cyclopropoxy and ethyl groups.
2-Cyclopropoxy-3-ethyl-N-methylaniline: A closely related compound with slight variations in the position of substituents.
Uniqueness
3-Cyclopropoxy-2-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-10-11(13-2)5-4-6-12(10)14-9-7-8-9/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
CMWATJLTGUZUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC2CC2)NC |
Origin of Product |
United States |
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